2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid is a complex organic compound that features a thiazole ring, a cyclohexyl group, and a phenoxybenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexylamine.
Attachment of the Phenoxybenzoyl Moiety: The phenoxybenzoyl group can be attached through an acylation reaction using 4-phenoxybenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with known biological activities.
4-Phenoxybenzoic Acid: A compound with a similar phenoxybenzoyl moiety.
Cyclohexylamine: A compound with a similar cyclohexyl group.
Uniqueness
2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
827038-39-1 |
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Molecular Formula |
C23H22N2O4S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C23H22N2O4S/c26-21(16-11-13-19(14-12-16)29-18-9-5-2-6-10-18)25(17-7-3-1-4-8-17)23-24-15-20(30-23)22(27)28/h2,5-6,9-15,17H,1,3-4,7-8H2,(H,27,28) |
InChI Key |
ZYJQQYXBLRRYPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2=NC=C(S2)C(=O)O)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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